molecular formula C25H26N4O4 B6551518 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040676-00-3

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6551518
CAS No.: 1040676-00-3
M. Wt: 446.5 g/mol
InChI Key: NVNCEMKSTUZUAE-UHFFFAOYSA-N
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Description

The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring both oxazole and triazole rings. Key structural attributes include:

  • Oxazole moiety: Substituted with a 4-ethoxyphenyl group (electron-donating) and a methyl group at position 3.
  • Triazole moiety: Functionalized with a 3,5-dimethylphenyl group (sterically bulky) and a methyl group at position 4.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-6-31-21-9-7-19(8-10-21)24-26-22(18(5)33-24)14-32-25(30)23-17(4)29(28-27-23)20-12-15(2)11-16(3)13-20/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNCEMKSTUZUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Compounds
Compound Name Substituents (Oxazole/Triazole) Molecular Weight Key Structural Differences
Target Compound Oxazole: 4-ethoxyphenyl, 5-methyl; Triazole: 3,5-dimethylphenyl, 5-methyl ~481.5 g/mol* Ethoxy (electron-donating) and dimethylphenyl (steric bulk)
4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole Thiazole core; Chlorophenyl, fluorophenyl substituents ~625.9 g/mol Thiazole instead of oxazole; Halogen substituents (Cl, F)
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Oxadiazole-triazole hybrid; Amino group ~252.2 g/mol Oxadiazole ring replaces oxazole; No aromatic substituents
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate Chloro substituent; Methoxybenzyl group ~295.7 g/mol Chlorine at triazole position; Methoxybenzyl substituent

*Calculated based on molecular formula.

Key Observations :

  • Electron Effects : The target compound’s ethoxyphenyl group (electron-donating) contrasts with halogenated analogs (e.g., chloro, fluoro in ), which are electron-withdrawing. This difference may influence reactivity, solubility, and binding interactions .
  • Heterocycle Core : Replacing oxazole with thiazole (as in ) or oxadiazole () alters electronic distribution and hydrogen-bonding capacity .
Table 2: Bioactivity of Comparable Compounds
Compound Class Observed Bioactivity Mechanism/Application Reference
Triazole-thiazole hybrids Antimicrobial (e.g., Staphylococcus aureus) Membrane disruption
Oxadiazole-triazole hybrids Not specified; potential kinase inhibition Structural mimic of ATP-binding sites
Halogenated triazoles Ferroptosis induction in oral cancer ROS amplification

Inferences for Target Compound :

  • The ethoxyphenyl group may enhance metabolic stability compared to halogenated analogs, prolonging in vivo activity .
  • The dimethylphenyl group could limit bioavailability due to steric effects but improve selectivity for hydrophobic binding pockets .

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